Lithium acetoacetate

Beschreibung

The exact mass of the compound Lithium acetoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lithium acetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium acetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

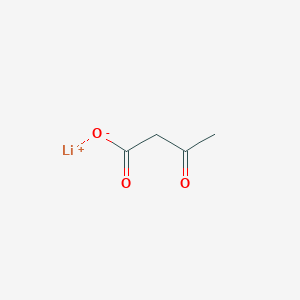

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

lithium;3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3.Li/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLRZTUJSMCBHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

541-50-4 (Parent) | |

| Record name | Butanoic acid, 3-oxo-, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10188368 | |

| Record name | Butanoic acid, 3-oxo-, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3483-11-2 | |

| Record name | Butanoic acid, 3-oxo-, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxobutanoic acid lithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Lithium Acetoacetate from Ethyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium acetoacetate from ethyl acetoacetate. The primary method detailed is the saponification (hydrolysis) of the ethyl ester under basic conditions using lithium hydroxide. This document outlines the reaction, provides a detailed experimental protocol, and presents relevant data in a structured format for clarity and reproducibility.

Introduction

Lithium acetoacetate is a lithium salt of acetoacetic acid and serves as a key intermediate in various chemical syntheses.[1] It finds applications in the pharmaceutical industry as a neuroprotective agent and in analytical chemistry as a standard for acetoacetate level measurements.[1] The synthesis from ethyl acetoacetate is a straightforward and common route, involving the hydrolysis of the ester functional group.

Reaction Principle

The conversion of ethyl acetoacetate to lithium acetoacetate is achieved through saponification. In this reaction, the ethyl ester is treated with a stoichiometric amount of lithium hydroxide. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the cleavage of the ester bond and formation of the lithium salt of the carboxylic acid (lithium acetoacetate) and ethanol as a byproduct. Lithium cations have been shown to accelerate the hydrolysis of esters.[2]

Reaction Scheme:

Experimental Protocol

The following protocol is a standard laboratory procedure for the synthesis of lithium acetoacetate.

Materials:

-

Ethyl acetoacetate (≥99% purity)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.077 mol) of ethyl acetoacetate in 150 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

-

Addition of Lithium Hydroxide: To this solution, add a solution of 3.23 g (0.077 mol) of lithium hydroxide monohydrate dissolved in 50 mL of deionized water.

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, the ethanol and water are removed under reduced pressure using a rotary evaporator.

-

Isolation and Washing: The resulting solid is triturated with 100 mL of diethyl ether to remove any unreacted ethyl acetoacetate and other organic impurities. The solid is then collected by vacuum filtration using a Büchner funnel.

-

Drying: The collected white solid is dried in a vacuum oven at 40°C for 8 hours to yield pure lithium acetoacetate.

Data Presentation

Table 1: Reactant and Product Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 0.077 | 10.0 |

| Lithium Hydroxide H₂O | LiOH·H₂O | 41.96 | 0.077 | 3.23 |

| Lithium Acetoacetate | C₄H₅LiO₃ | 108.02 | 0.077 (Theo.) | 8.32 (Theo.) |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Reaction Temperature | Room Temperature (25°C) |

| Reaction Time | 12 hours |

| Solvent | Ethanol/Water (1:1) |

| Theoretical Yield | 8.32 g |

| Actual Yield | 7.5 - 7.9 g |

| Percent Yield | 90 - 95% |

| Purity (by HPLC) | ≥90% |

Visualizations

Reaction Pathway

References

Preparation of Crystalline Lithium Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of crystalline lithium acetoacetate, a key intermediate in various synthetic and biological applications. The document details the synthesis protocol, physical and chemical properties, and analytical characterization of the crystalline product.

Introduction

Lithium acetoacetate (LiCH₃COCH₂COO), the lithium salt of acetoacetic acid, is a valuable reagent in organic synthesis, often utilized as a stabilized enolate equivalent. In the pharmaceutical and life sciences sectors, it serves as a precursor for the synthesis of more complex molecules and as a research tool in studies of ketone body metabolism. The crystalline form of lithium acetoacetate offers advantages in terms of stability, purity, and ease of handling compared to its non-crystalline or solution-state counterparts. This guide outlines a reproducible method for the preparation and isolation of high-purity crystalline lithium acetoacetate.

Synthesis of Crystalline Lithium Acetoacetate

The preparation of crystalline lithium acetoacetate is based on the neutralization of acetoacetic acid, generated in situ from its ethyl ester, with a lithium base. The subsequent crystallization is a critical step to ensure the purity and stability of the final product.

Experimental Protocol

The following protocol is adapted from the established literature and is intended for execution by trained professionals in a laboratory setting.[1][2][3][4]

Materials:

-

Ethyl acetoacetate (reagent grade)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Dry ice (solid carbon dioxide)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Schlenk line or similar inert atmosphere setup

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Hydrolysis of Ethyl Acetoacetate: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas, a solution of lithium hydroxide monohydrate in water is prepared. Ethyl acetoacetate is then added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is gently heated to reflux for a specified period to ensure complete hydrolysis of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Salt Formation: After completion of the hydrolysis, the reaction mixture is cooled in an ice bath. The acetoacetic acid formed in situ is neutralized by the lithium hydroxide present in the solution, forming lithium acetoacetate.

-

Precipitation and Isolation: The lithium acetoacetate is precipitated from the aqueous solution by the addition of a suitable organic solvent, such as ethanol or acetone. The resulting white precipitate is collected by vacuum filtration using a Büchner funnel.

-

Washing and Drying: The collected crystals are washed with a cold, anhydrous solvent like diethyl ether to remove any remaining impurities. The crystalline product is then dried under vacuum at a controlled temperature to yield pure, crystalline lithium acetoacetate.

Experimental Workflow Diagram:

Quantitative Data Summary

The following table summarizes key quantitative data for crystalline lithium acetoacetate.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅LiO₃ | [5] |

| Molecular Weight | 108.02 g/mol | [5] |

| Appearance | White crystalline solid | |

| Purity (HPLC) | ≥90% | |

| Solubility | Slightly soluble in water, DMSO, and methanol. | |

| Storage Temperature | -20°C |

Analytical Characterization

The identity and purity of the synthesized crystalline lithium acetoacetate should be confirmed by various analytical techniques.

Spectroscopic Analysis

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the molecular structure of lithium acetoacetate. The expected chemical shifts in a suitable deuterated solvent would confirm the presence of the methyl, methylene, and carbonyl groups of the acetoacetate moiety.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of lithium acetoacetate will exhibit characteristic absorption bands corresponding to the carbonyl stretching vibrations (ketone and carboxylate) and C-H stretching and bending vibrations.

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA can be used to determine the thermal stability of the crystalline salt and to identify any associated solvent or water molecules.[6][7][8] DSC will show endothermic or exothermic events related to phase transitions, such as melting and decomposition.[6][7][8]

Logical Relationships in Synthesis

The synthesis of crystalline lithium acetoacetate involves a series of logical steps, each with a specific purpose to achieve the desired pure product.

Conclusion

The protocol described in this technical guide provides a reliable method for the preparation of crystalline lithium acetoacetate. The crystalline nature of the product ensures higher purity and stability, which are critical for its applications in research, development, and manufacturing. Proper analytical characterization is essential to confirm the identity and quality of the final product. This guide serves as a valuable resource for scientists and professionals working with this important chemical intermediate.

References

- 1. The interconversion and disposal of ketone bodies in untreated and injured post-absorptive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. jneurosci.org [jneurosci.org]

- 4. Preparation of crystalline lithium acetoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Lithium Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium acetoacetate (LiC₄H₅O₃) is an organic lithium salt of acetoacetic acid. As a key metabolite in ketogenesis, acetoacetate and its stable salt form, lithium acetoacetate, are of significant interest in biomedical research, particularly in the fields of neuroscience and drug development. This technical guide provides a comprehensive overview of the core chemical and physical properties of lithium acetoacetate, detailed experimental protocols for its synthesis and characterization, and a review of its role in relevant biological pathways.

Chemical and Physical Properties

Lithium acetoacetate is a white to off-white, hygroscopic crystalline powder. It is soluble in water and polar organic solvents.

Table 1: General Chemical Properties of Lithium Acetoacetate

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅LiO₃ | [1] |

| Molecular Weight | 108.02 g/mol | [1][2] |

| CAS Number | 3483-11-2 | [1] |

| Appearance | White to off-white crystalline powder | [3] |

Table 2: Physical Properties of Lithium Acetoacetate

| Property | Value | Source(s) |

| Melting Point | >165 °C (with decomposition) | [3] |

| Boiling Point | Not available (decomposes) | [3] |

| Solubility | ||

| in Water | 22 mg/mL | [2] |

| in DMSO | 22 mg/mL | [2] |

| in Ethanol | 22 mg/mL | [2] |

| Density | Not available | |

| Stability | Hygroscopic; stable under recommended storage conditions (-20°C) | [3] |

Note: The thermal decomposition of similar lithium carboxylates, such as lithium acetate, occurs in the range of 350-450°C.[4]

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of lithium acetoacetate in a suitable deuterated solvent (e.g., D₂O) is expected to show two main signals:

-

A singlet for the methyl protons (CH₃) adjacent to the carbonyl group, anticipated in the region of δ 2.0-2.5 ppm.

-

A singlet for the methylene protons (CH₂) between the two carbonyl groups, expected around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to exhibit four distinct signals corresponding to the four carbon atoms in the acetoacetate anion:

-

A signal for the methyl carbon (CH₃) in the range of δ 20-30 ppm.[5]

-

A signal for the methylene carbon (CH₂) at approximately δ 50-60 ppm.

-

A signal for the carboxylate carbon (COO⁻) in the region of δ 170-185 ppm.[5]

-

A signal for the ketone carbonyl carbon (C=O) further downfield, typically between δ 205-220 ppm.[5][6]

Infrared (IR) Spectroscopy

The FTIR spectrum of lithium acetoacetate is characterized by the vibrational modes of the acetoacetate anion. Key expected absorption bands include:

-

C=O stretching (ketone): A strong absorption band around 1700-1725 cm⁻¹.

-

COO⁻ stretching (carboxylate): A strong, broad absorption band in the region of 1550-1610 cm⁻¹.

-

C-H stretching and bending: Bands corresponding to the methyl and methylene groups.

-

C-C stretching: Vibrations associated with the carbon skeleton.

For the closely related lithium acetate, characteristic peaks have been identified at 1568 cm⁻¹ and 1421 cm⁻¹, attributed to the carboxylate group vibrations.[7]

Mass Spectrometry

The mass spectrum of lithium acetoacetate, likely acquired using electrospray ionization (ESI), would show the acetoacetate anion at m/z 101.02. Fragmentation of the acetoacetate ion under collision-induced dissociation (CID) would be expected to produce characteristic fragments resulting from the loss of CO₂ (m/z 57.03) and other neutral losses.[8][9][10][11]

Experimental Protocols

Synthesis of Lithium Acetoacetate

A common method for the synthesis of lithium acetoacetate involves the saponification of an acetoacetic ester, such as ethyl acetoacetate, with a lithium base.

Materials:

-

Ethyl acetoacetate

-

Lithium hydroxide (LiOH)

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve lithium hydroxide in a minimal amount of deionized water.

-

In a separate flask, dissolve an equimolar amount of ethyl acetoacetate in ethanol.

-

Slowly add the lithium hydroxide solution to the ethyl acetoacetate solution with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the resulting lithium acetoacetate may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.

-

The crude product is collected by filtration and washed with cold diethyl ether to remove any unreacted starting material and byproducts.

-

The solid is then dried under vacuum to yield lithium acetoacetate as a white powder.

Note: This is a generalized procedure. For a more detailed and optimized synthesis, refer to established literature on the preparation of carboxylate salts.[12][13][14]

Characterization of Lithium Acetoacetate

Purity Analysis by High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the acetoacetate moiety absorbs (typically around 250-270 nm).

-

Standard: A certified reference standard of lithium acetoacetate should be used for quantification.

Biological Significance and Signaling Pathways

Lithium ions are well-known for their neuroprotective effects, and lithium acetoacetate serves as a carrier for delivering lithium to biological systems. The neuroprotective mechanisms of lithium are multifaceted and involve the modulation of several key signaling pathways.

Lithium's Neuroprotective Signaling Pathway

Lithium exerts its neuroprotective effects primarily through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[15][16][17] This inhibition leads to a cascade of downstream effects, including the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and the activation of cell survival pathways.[18]

Caption: Lithium's neuroprotective signaling cascade.

Metabolic Pathway of Acetoacetate in Neurons

Acetoacetate, as a ketone body, serves as an alternative energy source for the brain, particularly during periods of low glucose availability.[19][20][21] It is transported into neurons and converted to acetyl-CoA, which then enters the Krebs cycle for ATP production.[22]

Caption: Metabolic utilization of acetoacetate in neurons.

Experimental Workflow: Quantification of Ketone Bodies

Lithium acetoacetate is often used as a standard for the quantification of acetoacetate in biological samples such as blood plasma or serum.[23][24][25][26]

Caption: Experimental workflow for ketone body quantification.

Conclusion

Lithium acetoacetate is a compound of significant interest due to its role as a stable salt of a key ketone body and its potential as a therapeutic agent. This guide has provided a detailed overview of its chemical and physical properties, along with methodologies for its synthesis and characterization. The elucidation of its involvement in neuroprotective and metabolic pathways underscores its importance in ongoing research and drug development. Further studies to precisely determine properties such as density and to develop more detailed spectral libraries will continue to enhance our understanding and application of this important molecule.

References

- 1. scbt.com [scbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Cas 3483-11-2,Lithium acetoacetate | lookchem [lookchem.com]

- 4. Comparing Thermal Decomposition Rates: Lithium Acetate vs Acetates [eureka.patsnap.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 7. An infrared, Raman, and X-ray database of battery interphase components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Sciencemadness Discussion Board - ethyl acetoacetate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 18. Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acetoacetate and glucose as lipid precursors and energy substrates in primary cultures of astrocytes and neurons from mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. psychiatryonline.org [psychiatryonline.org]

- 22. portlandpress.com [portlandpress.com]

- 23. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Scilit [scilit.com]

- 24. semanticscholar.org [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. arigobio.com [arigobio.com]

In-Depth Technical Guide to Lithium Acetoacetate

CAS Number: 3483-11-2

This technical guide provides a comprehensive overview of lithium acetoacetate, including its chemical and physical properties, experimental applications, and its role in cellular signaling. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Lithium acetoacetate, also known as acetoacetic acid lithium salt or lithium 3-oxobutanoate, is a lithium salt of acetoacetic acid.[1][2] It is a white to almost white powder or crystalline solid.[3] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3483-11-2 | [1][2][4][5] |

| Molecular Formula | C₄H₅LiO₃ | [2] |

| Molecular Weight | 108.02 g/mol | [2][4][5] |

| Purity | ≥90% (HPLC) | [5][6] |

| Appearance | White to Almost white powder to crystal | [3] |

| Solubility | Water: 0.1 g/mL (clear, colorless) | [4] |

| DMSO: 22 mg/mL (203.66 mM) | [1] | |

| Storage Temperature | -20°C | [4][5][6] |

| Boiling Point | 237.7 °C at 760 mmHg | [4] |

| Flash Point | 111.8 °C | [4] |

| Stability | Hygroscopic | [4] |

Experimental Applications and Protocols

Lithium acetoacetate has been utilized in various research applications, primarily as a source of acetoacetate for in vitro studies and as a standard for the measurement of acetoacetate in biological samples.[1][7] However, a critical consideration in its use is the significant biological activity of the lithium ion itself. Multiple studies have demonstrated that the observed effects of lithium acetoacetate on cell proliferation and cytotoxicity are attributable to the lithium ion rather than the acetoacetate moiety.

Neuroprotection Against Glutamate-Induced Toxicity

Lithium acetoacetate has been investigated for its neuroprotective effects. Studies have shown that pretreatment with lithium acetoacetate can protect neuronal cells, such as the HT22 hippocampal cell line, from glutamate-induced toxicity.[1]

Experimental Protocol: Neuroprotection Assay in HT22 Cells

This protocol is a representative example based on published research.

-

Cell Culture: Culture HT22 mouse hippocampal cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed HT22 cells in 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Pretreatment: Treat the cells with 5 mM lithium acetoacetate for a specified period, for instance, up to 2 hours, before inducing toxicity.[1] Include control groups treated with equimolar concentrations of lithium chloride (LiCl) to assess the specific effects of the lithium ion, and a vehicle control.

-

Induction of Toxicity: After pretreatment, expose the cells to 5 mM glutamate to induce oxidative toxicity.[1]

-

Assessment of Cell Viability: Following a 24-hour incubation with glutamate, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: Calculate cell viability as a percentage of the control group and compare the results between the different treatment groups.

Cell Viability and Cytotoxicity Assays

Lithium acetoacetate has been used in studies examining its effects on the proliferation and viability of various cell lines. It is crucial to note that studies have shown that lithium chloride at equimolar concentrations produces similar cytotoxic effects, indicating that the lithium ion is the primary active agent.

Experimental Protocol: Cell Viability Assay

-

Cell Lines and Culture: Culture desired cell lines (e.g., HEK293T, cancer cell lines) in appropriate media and conditions.

-

Treatment: Treat cells with varying concentrations of lithium acetoacetate (e.g., 2.5, 5, and 10 mM). Include parallel treatments with equimolar concentrations of lithium chloride (LiCl) and a non-lithium salt control (e.g., sodium chloride) to differentiate the effects of the lithium ion from the acetoacetate and general salt effects.

-

Incubation: Incubate the cells with the treatments for a specified duration, for example, 5 days.

-

Viability Assessment: Determine cell viability using methods such as the crystal violet assay or resazurin-based assays.

-

Data Analysis: Compare the viability of cells treated with lithium acetoacetate to those treated with lithium chloride and the control salts to elucidate the contribution of the lithium ion to the observed effects.

Signaling Pathways

The biological effects observed with lithium acetoacetate treatment are predominantly linked to the intracellular signaling pathways modulated by the lithium ion . Lithium is known to have pleiotropic effects on cell signaling. Key pathways affected by lithium include those involved in neuroprotection and mood stabilization.

A significant target of lithium is the N-methyl-D-aspartate (NMDA) receptor , a key player in glutamate-mediated neurotransmission. Lithium has been shown to inhibit NMDA receptor-mediated calcium influx. This is thought to be a crucial mechanism for its neuroprotective effects against glutamate excitotoxicity.

Furthermore, lithium is a well-established inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) . The inhibition of GSK-3β by lithium has widespread downstream effects on various cellular processes, including gene expression, neurogenesis, and apoptosis.

The diagram below illustrates the key signaling pathways influenced by the lithium ion, which is the bioactive component when using lithium acetoacetate in biological systems.

Caption: Signaling pathways affected by the lithium ion.

Conclusion

Lithium acetoacetate is a useful laboratory chemical, particularly as a standard for acetoacetate quantification. When used in biological experiments, it is imperative to recognize that the observed cellular effects are primarily mediated by the lithium ion. Therefore, appropriate controls, such as equimolar concentrations of lithium chloride, are essential for rigorous experimental design and accurate interpretation of results. The neuroprotective and other biological activities are linked to lithium's ability to modulate key signaling pathways, including the inhibition of NMDA receptors and GSK-3β. Researchers should consider these factors when designing studies and interpreting data involving lithium acetoacetate.

References

- 1. Acetoacetate protects neuronal cells from oxidative glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lithium protection against glutamate excitotoxicity in rat cerebral cortical neurons: involvement of NMDA receptor inhibition possibly by decreasing NR2B tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solubility of Lithium Acetoacetate in Organic Solvents: A Technical Overview

Introduction

Lithium acetoacetate (LiAA), the lithium salt of acetoacetic acid, is a compound of significant interest in various chemical and pharmaceutical applications. Its utility is often dictated by its solubility characteristics in different organic solvents, which influences reaction kinetics, purification processes, and formulation strategies. This document provides a technical overview of the available data on the solubility of lithium acetoacetate in organic solvents, synthesized from existing literature.

Quantitative Solubility Data

A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific quantitative data on the solubility of lithium acetoacetate in a wide range of organic solvents. While its use in specific reactions is documented, precise solubility values (e.g., in g/100mL or mol/L) at various temperatures are not extensively reported.

However, some general observations and qualitative descriptions can be found. For instance, lithium acetoacetate is known to be involved in the synthesis of ketones where its formation from the reaction of lithium diisopropylamide (LDA) and ethyl acetoacetate occurs in solvents like tetrahydrofuran (THF) at low temperatures. This implies at least some degree of solubility or reactivity in such ethereal solvents.

To provide a framework for understanding its potential solubility, the following table summarizes the expected solubility trends based on the behavior of similar lithium salts and general principles of solubility. It is important to note that these are qualitative assessments and require experimental verification.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble | The polar O-H bond can hydrogen bond with the carboxylate group of the acetoacetate anion and solvate the lithium cation. |

| Polar Aprotic | Tetrahydrofuran (THF) | Moderately Soluble | The polar nature of THF can solvate the lithium cation, and its ability to act as a Lewis base can interact with the lithium ion. It is a common solvent for its formation and use. |

| Acetone | Sparingly Soluble | Acetone has a lower dielectric constant than THF and may be less effective at solvating the ionic compound. | |

| Acetonitrile | Sparingly Soluble | While polar, its linear structure may not be as effective in solvating the lithium cation compared to the cyclic ether structure of THF. | |

| Nonpolar | Toluene, Hexane | Likely Insoluble | The nonpolar nature of these solvents cannot effectively solvate the charged lithium and acetoacetate ions, leading to very low solubility. |

Experimental Protocols for Solubility Determination

While specific published protocols for lithium acetoacetate are scarce, a general and robust methodology for determining the solubility of a solid compound in an organic solvent can be adapted. The following protocol outlines a standard isothermal equilibrium method.

Experimental Workflow for Solubility Determination

Caption: Isothermal equilibrium method for solubility determination.

Detailed Methodology:

-

Material Preparation:

-

Synthesize or procure high-purity lithium acetoacetate. The solid should be thoroughly dried to remove any residual moisture, which can significantly affect solubility.

-

Select analytical grade organic solvents and dry them using appropriate methods (e.g., molecular sieves) to minimize water content.

-

-

Equilibration:

-

Add an excess amount of solid lithium acetoacetate to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel. The presence of excess solid ensures that the solution reaches saturation.

-

Agitate the mixture (e.g., using a magnetic stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter to prevent the transfer of any solid particles.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a controlled environment to leave behind the dissolved lithium acetoacetate.

-

Weigh the container with the solid residue. The difference in weight gives the mass of the dissolved solute.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Logical Relationship for Solubility Prediction

The solubility of an ionic compound like lithium acetoacetate in an organic solvent is governed by the principle of "like dissolves like." This can be broken down into the following logical considerations:

Caption: Factors influencing the solubility of lithium acetoacetate.

While specific, readily available quantitative data on the solubility of lithium acetoacetate in a wide array of organic solvents is limited, an understanding of its chemical nature allows for qualitative predictions. For researchers and professionals in drug development, the provided experimental protocol offers a standardized approach to determine these crucial solubility parameters. The generation of precise solubility data through such systematic studies would be a valuable contribution to the chemical and pharmaceutical sciences.

A Comprehensive Technical Guide to the Stability and Degradation of Lithium Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and degradation pathways of lithium acetoacetate. The information is curated for professionals in research and drug development who utilize lithium acetoacetate as a reagent, analytical standard, or in formulation studies. This document outlines the intrinsic stability of the acetoacetate moiety, the influence of environmental factors on its degradation, and detailed methodologies for its stability assessment.

Executive Summary

Lithium acetoacetate, the lithium salt of acetoacetic acid, is a key compound in various biochemical and chemical applications. However, its utility is intrinsically linked to its stability, as the acetoacetate anion is prone to degradation. The primary degradation pathway is decarboxylation, yielding acetone and carbon dioxide. This process is influenced by temperature, pH, and the physical state of the compound. Understanding the kinetics and pathways of degradation is crucial for ensuring the accuracy of experimental results and the shelf-life of products containing this compound. This guide provides quantitative stability data, detailed experimental protocols for stability assessment, and visual representations of degradation pathways and experimental workflows.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Lithium 3-oxobutanoate |

| Synonyms | Lithium acetoacetate, LiAcAc, Acetoacetic acid lithium salt |

| CAS Number | 3483-11-2 |

| Molecular Formula | C₄H₅LiO₃ |

| Molecular Weight | 108.02 g/mol |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in water and DMSO |

| Storage (Solid) | Typically -20°C for long-term stability[1][2] |

Stability Profile of Lithium Acetoacetate

The stability of lithium acetoacetate is primarily dictated by the stability of the acetoacetate anion, which is susceptible to decarboxylation.

Aqueous Solution Stability

In aqueous solutions, lithium acetoacetate dissociates into lithium cations (Li⁺) and acetoacetate anions (CH₃COCH₂COO⁻). The stability is significantly influenced by pH and temperature. The degradation of the acetoacetate anion is much slower than that of its corresponding acid, acetoacetic acid[3][4]. At 37°C, acetoacetic acid decomposes approximately 50 times faster than the acetoacetate anion[3][4].

Quantitative Stability Data in Aqueous Media

| Condition | Parameter | Value | Reference |

| Acetoacetic Acid in Water (37°C) | Half-life | 140 minutes | [3] |

| Acetoacetic Acid Decarboxylation (Aqueous) | Activation Energy | 23.7 kcal/mol | [4][5] |

| Acetoacetate Anion Decarboxylation (Aqueous) | Activation Energy | 22.9 kcal/mol | [4][5] |

| Serum at -20°C | Degradation | ~40% loss in 7 days | [6] |

| Serum at -80°C | Degradation | ~15% loss in 40 days | [6] |

| Deproteinized Plasma at -80°C (neutralized) | Stability | No significant change over 60 days | [7] |

Solid-State Stability

As a solid, lithium acetoacetate is more stable than in solution, particularly when stored at low temperatures. Commercial suppliers recommend storage of the powder at -20°C to ensure long-term stability[1][2]. The solid is hygroscopic, and moisture absorption can accelerate degradation by facilitating hydrolysis and subsequent decarboxylation.

Degradation Pathways

The principal degradation pathway for lithium acetoacetate is decarboxylation. Other potential pathways, particularly under forced degradation conditions, include hydrolysis and reactions with excipients.

Decarboxylation

The decarboxylation of the acetoacetate anion is the most significant degradation route. This reaction is spontaneous and is accelerated by heat. The process involves the loss of carbon dioxide to form an enolate intermediate, which then tautomerizes to the more stable ketone, acetone.

Potential Secondary Degradation Pathways

Under forced degradation conditions, other reactions may occur:

-

Hydrolysis: While the primary degradation is decarboxylation, in the presence of strong acids or bases, hydrolysis of potential dimeric or oligomeric impurities could occur.

-

Oxidation: Oxidizing agents could potentially lead to the formation of smaller carboxylic acids and other byproducts.

-

Photodegradation: Exposure to high-intensity light, especially UV radiation, could induce degradation, although specific pathways for acetoacetate are not well-documented.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting stability studies on lithium acetoacetate, based on standard pharmaceutical industry practices.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of lithium acetoacetate and to develop stability-indicating analytical methods[8].

5.1.1 Acid and Base Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of lithium acetoacetate in water.

-

Acid Hydrolysis: To one aliquot, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubation: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the samples before analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

5.1.2 Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL solution of lithium acetoacetate in water.

-

Oxidation: Add a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling and Analysis: Withdraw and analyze samples at appropriate time points.

5.1.3 Thermal Degradation (Solid State)

-

Preparation: Place a known amount of solid lithium acetoacetate in a vial.

-

Incubation: Store the vial in a temperature-controlled oven at a high temperature (e.g., 80°C).

-

Sampling and Analysis: At various time points, remove a sample, dissolve it in a suitable solvent, and analyze.

5.1.4 Photostability

-

Preparation: Expose solid lithium acetoacetate and its solution (1 mg/mL in water) to light conditions as specified in ICH guideline Q1B[9][10].

-

Control: A control sample should be wrapped in aluminum foil to protect it from light.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter[10][11].

-

Analysis: Analyze the exposed and control samples.

Analytical Methods for Stability Monitoring

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

5.2.1 High-Performance Liquid Chromatography (HPLC-UV)

-

Column: A reverse-phase C18 column is suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and acetonitrile can be used[12].

-

Detection: UV detection at a wavelength where acetoacetate absorbs (e.g., around 265 nm).

-

Quantification: The concentration of lithium acetoacetate and its degradation products can be determined by comparing peak areas to those of reference standards.

5.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC-MS is a powerful tool for the identification of unknown degradation products[13][14].

-

The mass-to-charge ratio of the parent compound and any degradants can be determined, aiding in structure elucidation.

5.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR can be used to monitor the degradation of lithium acetoacetate by observing the disappearance of signals corresponding to the parent compound and the appearance of signals from degradation products like acetone[15][16].

5.2.4 Thermal Analysis (TGA/DSC)

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, which can indicate decomposition temperatures and the loss of volatile degradation products[17].

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions and thermal decomposition events[17].

Conclusion

The stability of lithium acetoacetate is a critical consideration for its use in scientific and industrial applications. The primary degradation pathway is the decarboxylation of the acetoacetate anion, which is significantly influenced by temperature and pH. In aqueous solutions, maintaining a neutral to slightly alkaline pH and low temperatures can mitigate degradation. For long-term storage, the solid form should be kept at -20°C or below, protected from moisture. The experimental protocols outlined in this guide provide a robust framework for conducting thorough stability assessments, including forced degradation studies and the use of appropriate analytical techniques for monitoring and identifying degradation products. By understanding and controlling the factors that affect its stability, researchers and drug development professionals can ensure the reliable and effective use of lithium acetoacetate.

References

- 1. selleckchem.com [selleckchem.com]

- 2. アセト酢酸リチウム analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of the Decarboxylation of Acetoacetic acid | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. The storage stability and concentration of acetoacetate differs between blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Photostability | SGS United Kingdom [sgs.com]

- 12. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 13. Towards understanding of electrolyte degradation in lithium-mediated non-aqueous electrochemical ammonia synthesis with gas chromatography-mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. lcms.cz [lcms.cz]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. cores.research.asu.edu [cores.research.asu.edu]

The Hygroscopic Nature of Lithium Acetoacetate: A Technical Guide for Pharmaceutical Development

For Immediate Release

This technical guide provides a comprehensive overview of the hygroscopic nature of lithium acetoacetate, a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its physical properties, methodologies for its characterization, and the implications of its moisture sensitivity on handling, storage, and formulation.

Introduction to Lithium Acetoacetate

Lithium acetoacetate (LiC₄H₅O₃) is an organic lithium salt that has garnered attention for its potential therapeutic applications. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful drug development. One of the most critical properties influencing the stability, processing, and performance of a solid dosage form is its hygroscopicity—the tendency to take up and retain moisture from the atmosphere.[1][2]

Multiple sources describe lithium acetoacetate as a white, hygroscopic powder.[3] This inherent property necessitates careful consideration throughout the entire lifecycle of a drug product, from preclinical formulation to commercial manufacturing and storage.[1][4]

Physicochemical Properties

A summary of the known physical and chemical properties of lithium acetoacetate is presented below. The lack of publicly available quantitative data on its hygroscopicity is a notable gap in the current literature.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₅O₃Li | [3] |

| Molecular Weight | 108.02 g/mol | [3] |

| Appearance | White solid/powder | [3] |

| Hygroscopicity | Qualitatively described as hygroscopic | [3] |

| Solubility | Mixes with water | [3] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in securely sealed containers. | [3] |

Understanding the Hygroscopic Profile

To date, specific quantitative data for lithium acetoacetate, such as moisture sorption-desorption isotherms or the critical relative humidity (CRH) at which significant moisture uptake occurs, are not available in published literature. This data is crucial for defining appropriate handling and storage conditions and for predicting the physical and chemical stability of the API.[][6]

Comparative Analysis with Lithium Acetate

In the absence of specific data for lithium acetoacetate, an examination of a structurally analogous compound, lithium acetate (LiCH₃CO₂), can provide valuable insights. Lithium acetate is also known to be hygroscopic. Understanding its interaction with moisture can serve as a reasonable proxy for anticipating the behavior of lithium acetoacetate. The data below for saturated salt solutions indicates the relative humidity at which lithium acetate dihydrate is stable at various temperatures.

| Temperature (°C) | Relative Humidity Maintained by Saturated Lithium Acetate Solution (%) |

| 10 | 72 |

| 20 | 72 |

| 25 | 71 |

| 30 | 79 |

| 35 | 68 |

| 40 | 66 |

| 45 | 65 |

| 50 | 64 |

This data, compiled from the Food Properties Handbook, illustrates the equilibrium relative humidity over a saturated solution of lithium acetate, providing an indication of its water activity.[7]

Experimental Protocol: Characterization of Hygroscopicity

To quantitatively assess the hygroscopic nature of lithium acetoacetate, a detailed experimental protocol using Dynamic Vapor Sorption (DVS) is recommended. DVS is a gravimetric technique that measures how quickly and how much vapor is sorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass.[8][9]

Objective

To determine the moisture sorption and desorption characteristics of lithium acetoacetate powder at a constant temperature (e.g., 25°C) over a range of relative humidities (RH).

Materials and Equipment

-

Lithium Acetoacetate powder

-

Dynamic Vapor Sorption (DVS) Analyzer (e.g., TA Instruments Q5000 SA, Surface Measurement Systems DVS Intrinsic)[10]

-

Microbalance (integrated within DVS)

-

Nitrogen gas (dry)

-

Deionized water (for humidity generation)

Procedure

-

Sample Preparation: Accurately weigh 5-15 mg of lithium acetoacetate powder into a clean, dry sample pan.[11]

-

Instrument Setup:

-

Set the analysis temperature to 25°C.

-

Use dry nitrogen as the carrier gas.

-

Ensure the water reservoir for the humidity generator is full.

-

-

Drying/Pre-treatment: Before starting the sorption analysis, dry the sample in situ to establish a baseline dry weight. This is typically achieved by exposing the sample to 0% RH at an elevated temperature (e.g., 40°C) until a stable weight is achieved ( dm/dt ≤ 0.002%/min).[10] It is crucial to first confirm that this pre-treatment step does not induce any change in the solid form of the material.[10]

-

Sorption/Desorption Isotherm:

-

Equilibrate the sample at 0% RH at 25°C.

-

Program the DVS to increase the RH in a stepwise manner (e.g., 10% RH increments) from 0% to 90% RH.[6]

-

At each RH step, allow the sample to equilibrate until a stable mass is recorded (e.g., dm/dt ≤ 0.002%/min for a period of 10 minutes).[6]

-

After reaching 90% RH, decrease the RH in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

It is common practice to perform two full sorption/desorption cycles to check for reversibility and any changes to the sample.[11]

-

-

Data Analysis:

-

Plot the change in mass (%) as a function of RH for both the sorption and desorption phases.

-

Analyze the resulting isotherm for its shape (e.g., Type I-V), the degree of hysteresis, and the total moisture uptake at high RH.

-

Determine if any critical deliquescence humidity is observed, characterized by a sharp, significant uptake of moisture.

-

Post-analysis characterization of the sample (e.g., by XRPD) is recommended to identify any changes in the solid form (e.g., hydration, amorphization, or crystallization) that may have occurred during the experiment.[11]

-

Visualizations

Experimental Workflow for Hygroscopicity Assessment

The following diagram illustrates the typical workflow for characterizing the hygroscopic nature of a pharmaceutical powder using Dynamic Vapor Sorption.

Implications of Hygroscopicity in Drug Development

The hygroscopic nature of an API like lithium acetoacetate has a cascade of effects on various stages of pharmaceutical development. The logical relationships are depicted below.

Conclusion and Recommendations

Lithium acetoacetate is a hygroscopic compound, a property that must be rigorously characterized and controlled during pharmaceutical development. While quantitative public data on its moisture sorption behavior is currently lacking, standardized methodologies, primarily Dynamic Vapor Sorption, can be employed to generate the necessary sorption-desorption isotherms.[8]

The potential consequences of uncontrolled moisture exposure—ranging from physical changes like caking to chemical degradation and altered bioavailability—underscore the importance of this characterization.[1][12] Based on the hygroscopic nature of this compound, the following is recommended for professionals in drug development:

-

Quantitative Characterization: Perform DVS analysis early in the preformulation stage to establish a complete hygroscopicity profile.

-

Controlled Handling: Implement strict environmental controls (low relative humidity) during all stages of handling, processing, and manufacturing.[13]

-

Strategic Formulation: Consider formulation strategies to mitigate moisture effects, such as the use of hydrophobic excipients or protective film coatings.[4]

-

Appropriate Packaging: Select packaging materials with a low water vapor permeation rate and consider the inclusion of desiccants to ensure long-term product stability.[4]

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. bio.vu.nl [bio.vu.nl]

- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. azom.com [azom.com]

- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]

A Technical Guide to the Biological Mechanism of Action of Lithium Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium acetoacetate is a salt of the alkali metal lithium and the ketone body acetoacetate. It is utilized in biological research, often in studies related to the metabolic effects of ketogenic diets. However, a critical examination of the available scientific literature reveals that the primary biological and pharmacological effects of lithium acetoacetate are overwhelmingly attributable to the action of the lithium ion (Li⁺), rather than the acetoacetate moiety. Multiple studies demonstrate that equimolar concentrations of lithium chloride (LiCl) replicate the cellular effects of lithium acetoacetate, indicating that Li⁺ is the active component.[1][2][3][4] This guide provides an in-depth analysis of the core mechanisms of action of the lithium ion in biological systems, which should be considered the de facto mechanism of action of lithium acetoacetate. The primary targets of lithium include Glycogen Synthase Kinase-3 (GSK-3) and Inositol Monophosphatase (IMPase), leading to downstream effects on numerous signaling pathways, cellular proliferation, and autophagy. This document summarizes the key signaling pathways, presents available quantitative data from comparative studies, and provides detailed experimental protocols for assays involving this compound.

The Lithium Ion: The Bioactive Component of Lithium Acetoacetate

A crucial point in understanding the pharmacology of lithium acetoacetate is that the lithium ion is the primary driver of its biological activity. Research investigating the anti-proliferative effects of lithium acetoacetate on various cell lines has consistently found that lithium chloride produces remarkably similar, if not identical, results.[2][3][4] For instance, studies on neuroblastoma, renal cell carcinoma, and breast cancer cell lines showed that both lithium acetoacetate and lithium chloride inhibited cell growth in a comparable, dose-dependent manner, while control salts like sodium chloride had no effect.[1][2] This strongly indicates that the observed effects are a consequence of Li⁺ action, not acetoacetate. Therefore, future studies using lithium acetoacetate must include an appropriate lithium salt control (e.g., LiCl) to correctly interpret the results.[2]

Core Mechanisms of Action

The therapeutic and biological effects of the lithium ion are pleiotropic, stemming from its ability to compete with other cations, particularly magnesium (Mg²⁺), and to directly or indirectly inhibit key cellular enzymes.[5][6] Two of the most well-established primary targets are Glycogen Synthase Kinase-3 (GSK-3) and Inositol Monophosphatase (IMPase).

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a constitutively active serine/threonine kinase that is a critical negative regulator in numerous signaling pathways, including those involved in cell proliferation, inflammation, and metabolism.[5][7] Lithium inhibits GSK-3 through at least two distinct mechanisms:

-

Direct Inhibition: Lithium directly inhibits GSK-3 by competing with magnesium, which is an essential cofactor for the kinase's activity.[6][8] Lithium is thought to act at the magnesium-binding site of the enzyme.[8]

-

Indirect Inhibition: Lithium can also lead to the phosphorylation and subsequent inhibition of GSK-3. It disrupts the formation of a signaling complex involving Akt, protein phosphatase 2A (PP2A), and β-arrestin 2.[5] This disruption leads to increased Akt activity, which in turn phosphorylates GSK-3α at Ser21 and GSK-3β at Ser9, leading to their inactivation.[8][9]

The inhibition of GSK-3 by lithium has far-reaching consequences, affecting transcription factors and cellular processes, which is believed to underpin many of its neuroprotective and mood-stabilizing effects.[5][7]

Caption: Mechanisms of Glycogen Synthase Kinase-3 (GSK-3β) Inhibition by Lithium.

Inhibition of Inositol Monophosphatase (IMPase) and Autophagy Induction

The "inositol depletion hypothesis" is another cornerstone of lithium's mechanism of action.[10][11] Lithium directly inhibits inositol monophosphatase (IMPase) and other enzymes in the inositol recycling pathway.[11][12][13] This inhibition has two major consequences:

-

Depletion of Free Inositol: By blocking the dephosphorylation of inositol monophosphates to free myo-inositol, lithium reduces the intracellular pool of inositol available for regenerating phosphatidylinositol 4,5-bisphosphate (PIP₂).[11] PIP₂ is a critical membrane phospholipid that is hydrolyzed to generate the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This action is thought to selectively dampen signaling in pathways that are hyperactive, as they would be more reliant on inositol recycling.

-

Induction of Autophagy: The depletion of inositol and the subsequent decrease in IP₃ levels triggers autophagy through an mTOR-independent pathway.[14][15] Autophagy is a cellular process for degrading and recycling cellular components, including aggregate-prone proteins.[14] By inducing autophagy, lithium enhances the clearance of toxic proteins associated with neurodegenerative diseases, such as mutant huntingtin and α-synuclein.[14]

Caption: Lithium's Inhibition of the Inositol Signaling Pathway and Induction of Autophagy.

Other Reported Biological Effects

In addition to its primary mechanisms, some studies using lithium acetoacetate have reported other biological effects, which are likely attributable to the lithium ion. These include:

-

Induction of Oxidative Stress: One report suggests lithium acetoacetate induces oxidative stress by decreasing the expression and activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[16]

-

Inhibition of VLDL Assembly: The same report noted that lithium acetoacetate may inhibit the assembly of very low-density lipoprotein (VLDL) by downregulating key apolipoproteins, leading to triglyceride accumulation in hepatocytes.[16]

Quantitative Data Summary

Direct quantitative data such as IC₅₀ or binding constants for lithium acetoacetate are not well-documented. The available data is primarily comparative, underscoring the similar efficacy of lithium acetoacetate and lithium chloride in cellular assays.

| Cell Line | Compound | Concentration | Effect | Reference |

| Neuroblastoma (SK-N-BE(2)) | Lithium Acetoacetate | 10 mM | Dose-dependent reduction in cell growth | [2] |

| Lithium Chloride | 10 mM | Similar inhibitory effect to LiAcAc | [2] | |

| Renal Cell Carcinoma (786-O) | Lithium Acetoacetate | 10 mM | Dose-dependent reduction in cell growth | [2] |

| Lithium Chloride | 10 mM | Similar inhibitory effect to LiAcAc | [2] | |

| Breast Cancer (MCF7) | Lithium Acetoacetate | Not specified | Significant reduction in ATP levels | [1] |

| Lithium Chloride | Not specified | Comparable decrease in ATP levels to LiAcAc | [1] | |

| Non-cancer breast cells (HB2) | Lithium Acetoacetate | Not specified | Significant reduction in ATP levels | [1] |

| Lithium Chloride | Not specified | Comparable decrease in ATP levels to LiAcAc | [1] |

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying the effects of lithium acetoacetate on cell lines.

Cell Culture and Treatment

This protocol outlines a standard procedure for treating adherent cancer cell lines.

Caption: General Experimental Workflow for Cell Treatment.

-

Cell Lines and Culture Medium: Cells (e.g., MCF7, SK-N-BE(2)) are cultured in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/ml penicillin, and 0.1 mg/ml streptomycin.[1] Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Seeding: For experiments, cells are seeded into 96-well plates at a density appropriate for the specific cell line and experiment duration.

-

Treatment: After 24 hours to allow for cell adherence, the culture medium is replaced with fresh medium containing various concentrations (e.g., 2.5, 5, and 10 mM) of lithium acetoacetate, lithium chloride (as a control), or sodium chloride (as an additional control).[2] Untreated cells serve as the baseline control.

-

Incubation: Cells are treated for a period of 4 to 5 days before analysis.[1][2]

Cell Viability and Proliferation Assays

A. ATP-Based Viability Assay:

This assay quantifies cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.

-

Reagent Preparation: Prepare ATP measurement reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Lysis: After the treatment period, add the reagent directly to the wells of the 96-well plate. This lyses the cells and releases ATP.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to stabilize the luminescent signal.

-

Measurement: Read the luminescence on a plate-reading luminometer. The signal is proportional to the amount of ATP present.

-

Analysis: Compare the ATP levels of treated samples to untreated controls to determine the effect on cell viability.[1]

B. Crystal Violet Proliferation Assay:

This assay measures cell proliferation based on the staining of DNA in adherent cells.

-

Fixation: After the treatment period, carefully remove the culture medium. Wash the cells with phosphate-buffered saline (PBS) and then fix them with a fixing solution (e.g., 4% paraformaldehyde) for 15 minutes.

-

Staining: Remove the fixative and add a 0.5% crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.

-

Washing: Remove the staining solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

-

Measurement: Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of cells in the well. Compare the absorbance of treated wells to control wells.

Conclusion

The mechanism of action of lithium acetoacetate in biological systems is fundamentally the mechanism of the lithium ion. While the compound is a useful tool for delivering acetoacetate and lithium in experimental settings, particularly for research into metabolism and the ketogenic diet, the resulting biological effects are predominantly driven by Li⁺. The primary molecular targets of lithium are GSK-3 and IMPase, whose inhibition leads to widespread downstream effects on cellular signaling, gene expression, and processes like autophagy. For drug development professionals and researchers, it is imperative to recognize this distinction and to employ appropriate controls, such as lithium chloride, to accurately attribute observed phenomena to the correct ionic species.

References

- 1. Cytotoxicity of Exogenous Acetoacetate in Lithium Salt Form Is Mediated by Lithium and Not Acetoacetate | Anticancer Research [ar.iiarjournals.org]

- 2. Lithium and Not Acetoacetate Influences the Growth of Cells Treated with Lithium Acetoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards a Unified Understanding of Lithium Action in Basic Biology and its Significance for Applied Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychscenehub.com [psychscenehub.com]

- 9. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cris.bgu.ac.il [cris.bgu.ac.il]

- 11. Inositol monophosphatase, the putative therapeutic target for lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased inositol-monophosphatase activity by lithium treatment in bipolar patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure of inositol monophosphatase, the putative target of lithium therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lithium induces autophagy by inhibiting inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Molecular Mechanisms of Lithium Action: Switching the Light on Multiple Targets for Dementia Using Animal Models [frontiersin.org]

- 16. abmole.com [abmole.com]

An In-depth Technical Guide on the Interplay of Lithium and the Endogenous Metabolite Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The concept of "endogenous lithium acetoacetate" is a misnomer, as lithium is not an endogenously produced element in physiological systems.[1] Instead, it is administered as a therapeutic salt, such as lithium carbonate or lithium chloride.[1][2] However, the interaction between the therapeutic agent lithium and the endogenous ketone body acetoacetate presents a compelling area of research. Acetoacetate, a product of fatty acid oxidation in the liver, is not merely a metabolic fuel but also a signaling molecule.[3][4] Lithium is a well-established mood stabilizer and a potent inhibitor of several enzymes, most notably Glycogen Synthase Kinase-3 (GSK-3).[2][5][6] This guide synthesizes the current understanding of their distinct roles and explores their potential synergistic or antagonistic interactions, focusing on shared signaling pathways and metabolic process. A critical consideration in preclinical research is that commercially available acetoacetate is often in the form of a lithium salt (LiAcAc), which can confound experimental results by introducing the bioactive lithium ion.[7][8][9]

Introduction: Deconstructing "Lithium Acetoacetate"

While lithium and acetoacetate can form a salt, "lithium acetoacetate" (LiAcAc), this compound does not exist endogenously. In biological systems, administered lithium salts dissociate, yielding lithium ions (Li⁺) that circulate and exert their effects.[1] Acetoacetate (AcAc) is a ketone body synthesized in the liver from the breakdown of fatty acids, particularly during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[4][9][10]

Recent in vitro studies investigating the effects of ketone bodies on cancer cell proliferation have used LiAcAc. However, this research has highlighted that the observed antiproliferative effects are often attributable to the lithium ion itself, rather than the acetoacetate anion.[11][12] Studies comparing LiAcAc to equimolar concentrations of lithium chloride (LiCl) found similar effects on cell growth, whereas sodium chloride (NaCl) had no effect, underscoring the potent bioactivity of lithium.[12] Therefore, this guide will address the distinct but potentially intersecting roles of therapeutic lithium and endogenous acetoacetate.

Acetoacetate: A Bioactive Ketone Body

Ketogenesis, occurring primarily in liver mitochondria, converts acetyl-CoA derived from fatty acids into acetoacetate.[10][13] Acetoacetate then serves two main purposes:

-

Energy Substrate: It is transported to extrahepatic tissues like the brain, heart, and skeletal muscle, where it is converted back to acetyl-CoA for entry into the TCA cycle to produce ATP.[3][8][10]

-

Signaling Molecule: Emerging evidence suggests acetoacetate has signaling capabilities, influencing cellular processes beyond simple energy provision.[3][4]

Signaling Roles of Acetoacetate:

-

NF-κB Pathway Activation: High concentrations of acetoacetate have been shown to increase the expression of proinflammatory cytokines (IL-1β, IL-6, TNF-α) in bovine hepatocytes by activating the NF-κB signaling pathway.[14] This involves the phosphorylation of IκBα and upregulation of NF-κB p65 protein expression.[14]

-

Muscle Regeneration: Studies in mice indicate that acetoacetate may promote the proliferation and regeneration of muscle satellite cells, thereby improving muscle strength and integrity.[3]

Lithium: A Potent Enzyme Inhibitor and Signaling Modulator

Lithium's therapeutic effects, particularly in bipolar disorder, are attributed to its ability to modulate intracellular signaling pathways. Unlike many drugs, it has no obvious psychotropic effects in healthy individuals at therapeutic doses.[2] Its primary known molecular targets are inositol monophosphatases and, most notably, Glycogen Synthase Kinase-3 (GSK-3).[5][6]

The Central Role of GSK-3 Inhibition: GSK-3 is a serine/threonine kinase that acts as a critical negative regulator in numerous signaling pathways. Lithium inhibits GSK-3 through at least two mechanisms:

-

Direct Inhibition: Likely through competition with magnesium ions (Mg²⁺).[15]

-

Indirect Inhibition: By disrupting signaling complexes (e.g., the Akt/β-arrestin 2/PP2A complex), which leads to increased inhibitory phosphorylation of GSK-3 at Ser9 (for GSK-3β) or Ser21 (for GSK-3α).[15][16]

Inhibition of GSK-3 by lithium activates downstream pathways, including:

-

Wnt/β-catenin Signaling: GSK-3 normally phosphorylates β-catenin, marking it for degradation. Lithium-mediated inhibition of GSK-3 allows β-catenin to accumulate, translocate to the nucleus, and activate gene transcription.[5][6]

-

Insulin/Akt Signaling: GSK-3 is a downstream target of the insulin pathway. By inhibiting GSK-3, lithium can mimic some effects of insulin signaling, such as promoting glycogen synthesis.[5][6]

The Intersection: Potential Interactions of Lithium and Acetoacetate

While direct studies on the combined signaling of lithium and acetoacetate are scarce, their individual effects on metabolism and major signaling hubs suggest potential for significant interplay.

4.1. Glycolysis and Glucose Metabolism Lithium has complex and sometimes contradictory effects on glucose metabolism. Some studies show lithium enhances glucose uptake and glycolysis in brain tissue, potentially offering neuroprotective effects.[17][18] Conversely, other research indicates that long-term lithium treatment can reduce glucose metabolism in the cerebellum and hippocampus of older adults.[19] Lithium has also been shown to induce aerobic glycolysis and glutaminolysis in kidney cells.[20] Acetoacetate, on the other hand, can reduce the rate of glucose uptake and glycolysis in skeletal muscle, suggesting a glycogen-sparing effect.[3] This presents a potential point of antagonism where lithium might promote glycolysis while acetoacetate suppresses it.

4.2. Converging on the GSK-3 Hub The most compelling theoretical intersection lies at the GSK-3 signaling hub. Lithium is a direct and indirect inhibitor of GSK-3.[5][6][16] While acetoacetate is not known to directly interact with GSK-3, it influences metabolic states (like ketosis) and inflammatory pathways (NF-κB) that can cross-talk with GSK-3-regulated processes. For example, inflammation and cellular stress are known modulators of GSK-3 activity. It is plausible that in a state of ketosis, the signaling effects of acetoacetate could modify the cellular environment in which lithium exerts its GSK-3 inhibitory action.

Quantitative Data Summary

The following tables summarize key quantitative findings from the cited literature.